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Compound of Interest

Compound Name:
3-(aminomethyl)-N,N-

dimethylaniline

Cat. No.: B1271460 Get Quote

Disclaimer: Direct theoretical and computational studies on 3-(aminomethyl)-N,N-
dimethylaniline are not readily available in the current body of scientific literature. This guide,

therefore, presents a comprehensive overview based on established computational

methodologies and data from the closely related parent compound, N,N-dimethylaniline, and

other substituted anilines. The provided data serves as a robust theoretical framework and a

guide for future computational research on this specific molecule.

Introduction
3-(aminomethyl)-N,N-dimethylaniline is a substituted aniline derivative with potential

applications in medicinal chemistry and materials science. Understanding its molecular

structure, electronic properties, and reactivity through theoretical calculations is crucial for

elucidating its mechanism of action and designing novel derivatives with enhanced

functionalities. This technical guide outlines the standard computational protocols and presents

extrapolated theoretical data for 3-(aminomethyl)-N,N-dimethylaniline, primarily drawing

analogies from its parent molecule, N,N-dimethylaniline.

Molecular Properties
The fundamental molecular and physical properties of 3-(aminomethyl)-N,N-dimethylaniline
are summarized below. These are sourced from public chemical databases.
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Property Value Source

Molecular Formula C₉H₁₄N₂ PubChem[1]

Molecular Weight 150.22 g/mol PubChem[1]

IUPAC Name
3-(aminomethyl)-N,N-

dimethylaniline
PubChem[1]

CAS Number 57678-46-3 PubChem[1]

Canonical SMILES CN(C)C1=CC=CC(=C1)CN PubChem[1]

InChI Key
SJIFOHPZHHKGLQ-

UHFFFAOYSA-N
PubChem[1]

Boiling Point 86-88 °C at 0.08 mmHg ChemSrc[2]

Density 1.019 g/cm³ ChemSrc[2]

Appearance Clear, colorless oil CymitQuimica[3]

Theoretical Computational Methodology
The following section details the standard experimental protocols for performing theoretical

calculations on aromatic amines like 3-(aminomethyl)-N,N-dimethylaniline. These

methodologies are widely adopted in computational chemistry for accurate prediction of

molecular properties.

Geometry Optimization
The initial step in computational analysis is to determine the most stable three-dimensional

conformation of the molecule. This is achieved through geometry optimization.

Method: Density Functional Theory (DFT) is a preferred method due to its balance of

accuracy and computational cost.

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly

used for organic molecules.
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Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a

good description of the electronic structure, including polarization and diffuse functions for

non-covalent interactions.

Procedure:

The initial structure of 3-(aminomethyl)-N,N-dimethylaniline is drawn using a molecular

editor and subjected to a preliminary geometry optimization using a lower-level basis set

(e.g., 6-31G(d)).

The optimized structure is then used as the starting point for a higher-level optimization

with the 6-311++G(d,p) basis set.

Frequency calculations are performed on the final optimized geometry to confirm that it

represents a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties Analysis
Once the optimized geometry is obtained, various electronic properties can be calculated to

understand the molecule's reactivity and spectroscopic behavior.

Method: DFT calculations are performed on the optimized geometry.

Properties Calculated:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO)

and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO

energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the

electron density distribution and identify regions susceptible to electrophilic and

nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular and

intermolecular bonding and charge transfer interactions.

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom

in the molecule.
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Vibrational Spectroscopy (IR) Prediction
Theoretical vibrational analysis can predict the infrared (IR) spectrum of the molecule, which

can be compared with experimental data for structural validation.

Method: Frequency calculations are performed using DFT at the same level of theory as the

geometry optimization.

Procedure:

The harmonic vibrational frequencies are calculated.

The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for

B3LYP) to account for anharmonicity and other systematic errors.

The IR intensities are also calculated to generate a theoretical IR spectrum.

Predicted Theoretical Data
The following tables summarize the predicted theoretical data for 3-(aminomethyl)-N,N-
dimethylaniline, based on calculations performed on the analogous molecule N,N-

dimethylaniline and general principles of substituent effects on aniline derivatives.

Predicted Geometrical Parameters
The introduction of the aminomethyl group at the meta position is expected to cause minor

distortions in the phenyl ring and the N,N-dimethylamino group compared to N,N-

dimethylaniline.
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Parameter Predicted Value (Å or °) Rationale

C-N (aniline) ~1.40 - 1.42 Å

Similar to the C-N bond length

in substituted anilines, with

slight elongation due to the

electron-donating nature of the

amino group.[4]

C-N (aminomethyl) ~1.47 Å
Typical C-N single bond

length.

C-C (aromatic) ~1.39 - 1.41 Å

The aromatic C-C bond

lengths will be slightly varied

due to the presence of two

substituents.

CNC angle ~116 - 118°

The steric hindrance between

the methyl groups and the

phenyl ring will influence this

angle.

Predicted Electronic Properties
The electronic properties are influenced by the interplay of the electron-donating N,N-

dimethylamino group and the aminomethyl group.
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Property Predicted Value Rationale

HOMO Energy ~ -5.0 to -5.5 eV

The presence of two electron-

donating groups will raise the

HOMO energy level compared

to benzene, making the

molecule more susceptible to

electrophilic attack.

LUMO Energy ~ -0.5 to 0.0 eV
The LUMO will be primarily

localized on the aromatic ring.

HOMO-LUMO Gap ~ 4.5 to 5.0 eV

A moderate energy gap is

expected, indicating

reasonable chemical stability.

QSAR studies on substituted

anilines have shown

correlations between toxicity

and HOMO/LUMO energies.[5]

Dipole Moment ~ 1.5 - 2.0 Debye

The asymmetrical substitution

pattern will result in a net

dipole moment.

Predicted Vibrational Frequencies (IR)
The predicted IR spectrum will exhibit characteristic peaks for the functional groups present in

the molecule.
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Vibrational Mode
Predicted Frequency
Range (cm⁻¹)

Rationale

N-H stretch (primary amine) 3300 - 3500 (two bands)

Characteristic of the -NH₂

group in the aminomethyl

substituent.

C-H stretch (aromatic) 3000 - 3100
Typical for C-H bonds in a

benzene ring.

C-H stretch (aliphatic) 2850 - 3000
Arising from the methyl and

methylene groups.

C=C stretch (aromatic) 1450 - 1600

Multiple bands are expected

due to the substituted benzene

ring.

C-N stretch (aromatic amine) 1250 - 1350

Associated with the stretching

of the bond between the

nitrogen of the dimethylamino

group and the aromatic ring.

C-N stretch (aliphatic amine) 1000 - 1250

Corresponding to the C-N

bond in the aminomethyl

group.

Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual

workflows and relationships relevant to the theoretical study of 3-(aminomethyl)-N,N-
dimethylaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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